3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells .
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar benzo[d][1,3]dioxole subunits have been shown to interact with various enzymes and proteins . For instance, some benzo[d][1,3]dioxole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in the biosynthesis of prostaglandins
Cellular Effects
Some benzo[d][1,3]dioxole derivatives have demonstrated cytotoxic activity against certain cancer cell lines . These compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Given the reported COX-inhibitory activity of similar compounds , it is possible that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-10-15-19(22-6-5-21-15)27-14-2-1-7-23(11-14)18(24)9-13-3-4-16-17(8-13)26-12-25-16/h3-6,8,14H,1-2,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRIMRQHHNIVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.